molecular formula C11H9BrO4 B1417263 Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate CAS No. 1035235-10-9

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Cat. No. B1417263
Key on ui cas rn: 1035235-10-9
M. Wt: 285.09 g/mol
InChI Key: VKMVKAZSQQFHRS-UHFFFAOYSA-N
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Patent
US07795249B2

Procedure details

To a solution of methyl 4-(2-bromophenyl)-2,4-dioxobutanoate (540 mg, 0.0019 mol) in AcOH (4 mL) was added hydrazine monohydrate (67 mg, 0.00208 mol). The reaction mixture was allowed to stir at 130° C. overnight and then concentrated. The residue was dissolved in EtOAc, washed with aq. NaHCO3 and brine, dried over Na2SO4, filtered and concentrated to give methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate (0.516 g, 97%) as a white solid. LCMS: (FA) ES+ 283.2, ES-281.2.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[CH2:9][C:10](=O)[C:11]([O:13][CH3:14])=[O:12].O.[NH2:18][NH2:19]>CC(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[C:10]([C:11]([O:13][CH3:14])=[O:12])[NH:19][N:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(CC(C(=O)OC)=O)=O
Name
Quantity
67 mg
Type
reactant
Smiles
O.NN
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
to stir at 130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1=NNC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.516 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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